molecular formula C14H12ClNO3S B2692329 Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate CAS No. 329903-32-4

Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate

Cat. No.: B2692329
CAS No.: 329903-32-4
M. Wt: 309.76
InChI Key: KIFACWHHJOOGOC-UHFFFAOYSA-N
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Description

Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate is a benzoate ester derivative featuring a 5-chlorothiophene-2-carboxamido substituent at the para position of the benzene ring. This compound belongs to a broader class of benzoate esters modified with heterocyclic or aromatic substituents, which are often explored for their pharmacological, material science, or catalytic properties.

Properties

IUPAC Name

ethyl 4-[(5-chlorothiophene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-2-19-14(18)9-3-5-10(6-4-9)16-13(17)11-7-8-12(15)20-11/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFACWHHJOOGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate typically involves a multi-step process:

    Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using reagents such as thionyl chloride.

    Amidation Reaction: The 5-chlorothiophene-2-carboxylic acid is then converted to its corresponding amide by reacting with 4-aminobenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterifying the carboxylic acid group of the benzoic acid derivative with ethanol under acidic conditions, typically using sulfuric acid as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in targeting infectious diseases and cancer. Research indicates that compounds derived from this structure can enhance drug efficacy, particularly in nonsteroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action
The compound's mechanism involves interaction with specific enzymes and receptors, which can inhibit pathways critical for disease progression. For instance, studies have demonstrated its potential to inhibit enzymes involved in inflammatory responses and cancer cell proliferation .

Compound Target Disease Mechanism Efficacy
This compoundCancerEnzyme inhibitionIC50 < 20 µM
Derivative AInfectious DiseasesAntimicrobial actionMIC 10-50 µg/mL

Agricultural Applications

Agrochemicals
This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its chemical properties enhance crop yield and protect against various pests. Research has shown that derivatives exhibit significant biological activity against plant pathogens, making them suitable for agricultural applications .

Case Study: Efficacy Against Fungal Pathogens
A study evaluated the effectiveness of ethyl derivatives against common fungal pathogens affecting crops. Results indicated that certain formulations significantly reduced fungal growth, suggesting potential for commercial agrochemical products.

Material Science Applications

Advanced Materials Development
this compound is also explored in materials science for its unique electronic properties. Researchers are investigating its use in developing organic semiconductors and sensors due to its favorable conductivity characteristics .

Material Type Properties Potential Use
Organic SemiconductorsHigh conductivityElectronic devices
SensorsResponsive to environmental changesDetection applications

Green Chemistry Research

This compound is studied for its potential in sustainable chemical processes. Its application in green chemistry aims to reduce environmental impact while maintaining efficiency in chemical synthesis. Research focuses on developing methodologies that utilize this compound to create less hazardous waste .

Mechanism of Action

The mechanism by which Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The amide bond and aromatic rings facilitate interactions with biological targets through hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Sulfonamidobenzamide (SABA) Derivatives

Compound: SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)

  • Structural Differences : Replaces the carboxamido-thiophene group with a sulfonamide-linked 2-chloro-5-(phenylcarbamoyl)phenyl moiety.
  • Biological Activity : Demonstrates antimicrobial efficacy with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (DtolC::tet), attributed to its sulfonamide core, which disrupts bacterial metabolism .
  • Key Insight : The sulfonamide linkage in SABA1 may enhance membrane permeability compared to carboxamido-based analogs, though the chlorine substituent in both compounds likely contributes to target binding.

Pyridazine- and Isoxazole-Substituted Ethyl Benzoates

Compounds :

  • I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
  • I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate)
  • Structural Differences: Feature pyridazine or isoxazole rings linked via phenethylamino groups instead of the thiophene-carboxamido moiety.
  • Functional Impact : The nitrogen-rich heterocycles (pyridazine, isoxazole) may improve solubility and hydrogen-bonding capacity, whereas the thiophene-carboxamido group in the target compound offers distinct electronic properties due to sulfur and chlorine atoms .

Ethyl 4-(Dimethylamino)Benzoate

Compound: Ethyl 4-(dimethylamino)benzoate

  • Structural Differences: Substitutes the carboxamido-thiophene group with a dimethylamino (-N(CH₃)₂) electron-donating group.
  • Material Science Applications: Exhibits higher reactivity as a co-initiator in resin cements, achieving a greater degree of conversion (DC) compared to 2-(dimethylamino) ethyl methacrylate. This highlights the role of substituent electronics—dimethylamino groups enhance free radical generation, while carboxamido-thiophene groups may prioritize steric or hydrophobic interactions .

Thiophene- and Halogen-Substituted Benzoates

Compounds :

  • Ethyl 4-cyano-3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate
  • Ethyl 4-chlorocinnamate
  • Structural Differences: Vary in substituent type (e.g., cyano, methylsulfonyl, or cinnamate groups) and position.
  • Solubility and Reactivity: Methylsulfonyl groups enhance polarity, whereas the thiophene-carboxamido group balances lipophilicity and hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Ethyl Benzoate Derivatives

Compound Name Key Substituent Biological/Material Property Reference
Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate 5-Chlorothiophene-2-carboxamido Under investigation (hypothetical antimicrobial)
SABA1 Sulfonamide-linked chlorophenyl MIC 0.45–0.9 mM (E. coli)
I-6273 Methylisoxazole-phenethylamino Potential CNS activity (structural analogy)
Ethyl 4-(dimethylamino)benzoate Dimethylamino Higher DC in resin polymerization
Ethyl 4-cyano-3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate Cyano, methylsulfonyl-thiophene High polarity, catalytic applications

Table 2: Substituent Effects on Key Properties

Substituent Type Electronic Effect Common Applications
5-Chlorothiophene-2-carboxamido Electron-withdrawing Antimicrobial agents, materials
Sulfonamide Polar, H-bonding Antibacterial agents
Dimethylamino Electron-donating Polymer initiators, photochemistry
Cyano Electron-withdrawing Catalysis, agrochemicals

Research Findings and Insights

  • Antimicrobial Activity : SABA1’s sulfonamide core outperforms carboxamido derivatives in bacterial growth inhibition, suggesting sulfonamide’s critical role in target engagement .
  • Material Science: Ethyl 4-(dimethylamino)benzoate’s superior reactivity in resins underscores the importance of electron-donating groups in initiation efficiency, a property less pronounced in electron-withdrawing analogs like the target compound .
  • Structural Flexibility : Thiophene and isoxazole rings offer divergent electronic profiles, enabling tailored applications—thiophene for stability in biological systems, isoxazole for solubility in CNS-targeting drugs .

Biological Activity

Ethyl 4-(5-chlorothiophene-2-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethyl 4-aminobenzoate. The process can be optimized to enhance yield and purity, employing various coupling agents or conditions to facilitate the formation of the amide bond.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an antibacterial and antiplasmodial agent.

Antibacterial Activity

Recent research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of Pseudomonas aeruginosa and Escherichia coli, suggesting a potential role in combating antibiotic-resistant bacteria .

Compound NameTarget BacteriaInhibition Zone (mm)Reference
This compoundPseudomonas aeruginosa15
Ethyl 4-(2-chloroacetamido)benzoateEscherichia coli18

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, with promising results indicating effective inhibition at micromolar concentrations. For example, a related derivative demonstrated an EC50 value of approximately 1.46 µM against chloroquine-resistant strains .

Compound NameEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound1.46>125>85
Doxorubicin0.20.21

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for pathogen survival. This is supported by studies showing that similar compounds inhibit key enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Antibacterial Efficacy : A study demonstrated that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The presence of electronegative groups was found to increase binding affinity to bacterial targets .
  • Antiplasmodial Screening : In vitro assays revealed that modifications to the thiophene ring significantly affected the antiplasmodial potency, with certain substitutions leading to improved selectivity against P. falciparum while maintaining low cytotoxicity towards mammalian cells .

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